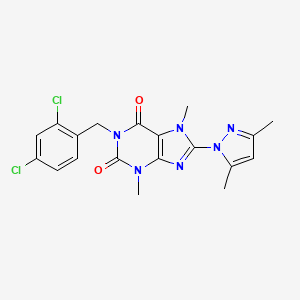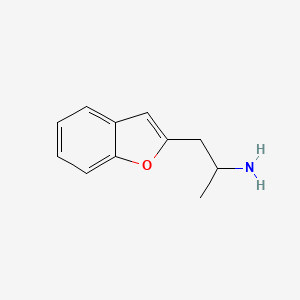
1-(1-Benzofuran-2-yl)propan-2-amine
Descripción general
Descripción
1-(1-Benzofuran-2-yl)propan-2-amine is a synthetic chemical compound with the CAS Number: 30455-73-3 . It has a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 277.1±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.6±3.0 kJ/mol, a flash point of 121.4±20.4 °C, and an index of refraction of 1.592 .Aplicaciones Científicas De Investigación
Pharmacokinetic Analysis
A study by Baralla et al. (2019) focused on the LC-MS/MS analysis of new psychoactive substances, including benzodifuranyl derivatives closely related to 1-(1-Benzofuran-2-yl)propan-2-amine. This research was crucial for understanding the pharmacokinetic profiles of these substances, involving solid phase extraction and liquid chromatography tandem mass spectrometry.
Synthesis and Application in Organic Chemistry
Gabriele et al. (2007) reported on the synthesis of 2-benzofuran-2-ylacetamides, exploring the sequential Pd(0)-catalyzed and Pd(II)-catalyzed reactions, a significant contribution to organic synthesis involving benzofuran derivatives Gabriele et al. (2007).
Biological Agent Synthesis
Venkatesh et al. (2010) developed a protocol for synthesizing thiazolidinone derivatives starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, which were then characterized for antimicrobial and analgesic activity Venkatesh et al. (2010).
Analytical Toxicology
A study by Richter et al. (2019) delved into the toxicokinetics and analytical toxicology of NBOMe derivatives, including this compound derivatives. This study was pivotal in understanding the metabolism, plasma protein binding, and detection methods for these substances Richter et al. (2019).
Antimicrobial Activity
Kumar and Karvekar (2010) synthesized benzofuran derivatives and evaluated their antimicrobial activities, contributing to the understanding of the biological applications of such compounds Kumar and Karvekar (2010).
Trypanocidal Synthesis
Research by Dann et al. (1982) focused on synthesizing 1-Benzofuran compounds with potential trypanocidal effects, showcasing the versatility of benzofuran derivatives in medicinal chemistry Dann et al. (1982).
Antioxidant and Antibacterial Studies
Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, investigating their antioxidant and antibacterial properties, further contributing to the biomedical applications of benzofuran derivatives Shankerrao et al. (2013).
Analgesic Activity
A study by Rádl et al. (2000) synthesized and tested various 1-Benzofurans and 1-Benzothiophenes for analgesic activity, indicating the potential therapeutic applications of these compounds Rádl et al. (2000).
Dielectric and Thermal Properties
Çelik and Coskun (2018) explored the dielectric and thermal properties of methacrylate polymers bearing benzofuran groups, providing insights into the material science applications of benzofuran derivatives Çelik and Coskun (2018).
Neurochemical Binding Profiles
Shimshoni et al. (2016) characterized the neurochemical binding profiles of MDMA-benzofuran analogues, contributing to the understanding of their potential therapeutic uses in conditions like PTSD Shimshoni et al. (2016).
Antimicrobial Activity of Imidazothiazole Derivatives
Research by Shankerrao et al. (2017) on the synthesis and antimicrobial activity of imidazothiazole derivatives of benzofuran further illustrates the diverse biological applications of these compounds Shankerrao et al. (2017).
Opioid Receptor Antagonism
A study by Grimwood et al. (2011) on the κ-opioid receptor antagonist PF-04455242, which involves a benzofuran compound, provides insight into potential treatments for depression and addiction disorders Grimwood et al. (2011).
Mecanismo De Acción
Target of Action
It is known that certain benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
It has been found that it has a significant inhibitory effect on tumor growth . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that benzofuran derivatives can have dramatic anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
The molecular and cellular effects of 1-(1-Benzofuran-2-yl)propan-2-amine’s action include significant inhibition of tumor growth . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the proliferation of cancer cells.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
1-(1-Benzofuran-2-yl)propan-2-amine has been found to have effects on various types of cells. For instance, it has been shown to have an inhibitory effect on lung adenocarcinoma . It influences cell function by interacting with major signaling pathways such as MAPK and Akt/mTOR, and also affects cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It has been suggested that this compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Specific details about its stability, degradation, and long-term effects on cellular function are not currently available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, toxic or adverse effects at high doses are not currently available .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(1-benzofuran-2-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10/h2-5,7-8H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLBWEFCBFEAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30455-73-3 | |
| Record name | 1-(1-Benzofuran-2-yl)propan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030455733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-BENZOFURAN-2-YL)PROPAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HWZ87T2JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2962215.png)
![4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2962218.png)
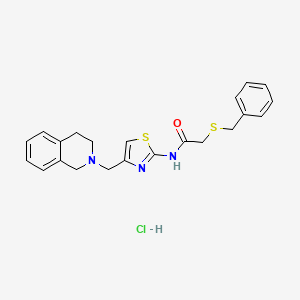


![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2962227.png)
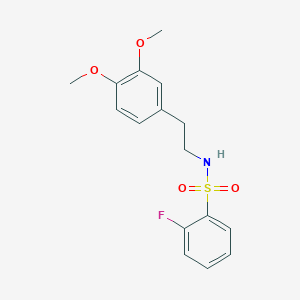
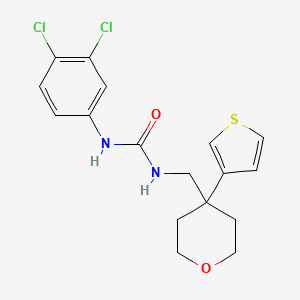
![6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)
